N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a benzimidazole core linked to a carbohydrazide moiety through a methoxy-substituted phenyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 1H-benzimidazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation. The compound’s methoxy groups and benzimidazole core play crucial roles in binding to the active sites of these enzymes, thereby disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
Uniqueness
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique electronic and steric properties. These properties can influence its reactivity and binding affinity in biological systems, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C18H18N4O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-24-15-6-11(7-16(25-2)17(15)26-3)9-21-22-18(23)12-4-5-13-14(8-12)20-10-19-13/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-9+ |
InChI Key |
WWZSKEQJIXBRIH-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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